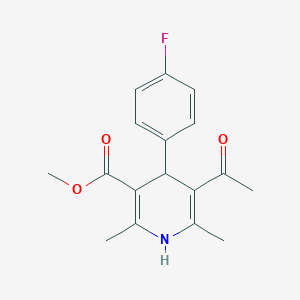

Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-9-14(11(3)20)16(12-5-7-13(18)8-6-12)15(10(2)19-9)17(21)22-4/h5-8,16,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVPYAVJPGUANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the areas of cardiovascular health and cancer treatment. This article provides an overview of its synthesis, biological activity, and relevant research findings.

The compound can be synthesized from starting materials such as (1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol and 1-fluoro-4-isothiocyanatobenzene. The synthesis yields colorless crystals suitable for X-ray diffraction studies . Its molecular formula is with a molecular weight of approximately 303.33 g/mol .

Cardiovascular Effects

This compound exhibits significant activity as a calcium channel blocker. It functions similarly to dihydropyridine derivatives like nifedipine but may have enhanced efficacy due to its structural modifications. These modifications allow for improved binding affinity to calcium channels, facilitating calcium influx in vascular smooth muscle cells .

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways related to cell survival and proliferation .

Table: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of dihydropyridine derivatives, this compound was tested against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis .

Scientific Research Applications

Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate exhibits several significant biological activities:

Antioxidant Properties

Research has indicated that compounds with dihydropyridine structures possess antioxidant properties. The presence of the fluorophenyl group enhances the electron-donating ability of the compound, which contributes to its capacity to scavenge free radicals.

| Study | Findings |

|---|---|

| In vitro assays | Demonstrated significant reduction in oxidative stress markers in cellular models. |

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, a comparative analysis with structurally similar compounds was performed.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Dihydropyridine A | Moderate anticancer activity | Basic structure similar |

| Dihydropyridine B | Antioxidant properties | Different substituents affecting efficacy |

Applications in Medicinal Chemistry

Given its biological activities, this compound holds promise for various applications:

Drug Development

The compound's anticancer and antimicrobial properties make it a candidate for drug development targeting specific diseases.

Formulation in Nutraceuticals

Due to its antioxidant capabilities, it may be incorporated into nutraceutical formulations aimed at enhancing health and preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in substituent groups, which significantly influence electronic properties, stability, and reactivity. Below is a comparative analysis:

Stability and Reactivity

- Aqueous Stability: The target compound’s fluorophenyl and acetyl groups likely stabilize the 1,4-DHP ring in water, whereas cyano-substituted analogs (e.g., compound 19) decompose .

- Oxidation Potential: Electron-withdrawing groups (e.g., nitro, cyano) lower oxidation potentials in 1,4-DHPs. The target compound’s acetyl group may moderate this effect compared to nitro derivatives () .

Q & A

Q. How do solvent polarity and proticity affect the compound’s stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.